Ketocaine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

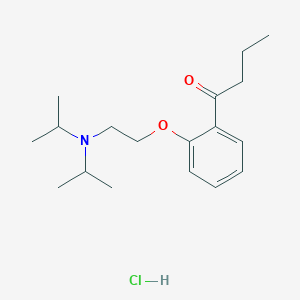

Ketocaine hydrochloride is a useful research compound. Its molecular formula is C18H30ClNO2 and its molecular weight is 327.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pain Management

Ketocaine hydrochloride has been evaluated for its effectiveness in managing various types of pain:

- Dysmenorrhea : A study involving 23 women with primary dysmenorrhea demonstrated that local application of ketocaine significantly alleviated referred pain. Patients reported moderate to good pain relief within 30 to 60 minutes, lasting an average of three hours .

- Hemorrhoids and Anal Fissures : Ketocaine is indicated for the treatment of hemorrhoids and anal fissures due to its local anesthetic properties, providing symptomatic relief during painful conditions .

Surgical Applications

In perioperative and postoperative care, ketocaine is utilized to minimize discomfort associated with surgical procedures involving the rectum. Its application can enhance patient comfort and facilitate quicker recovery times by reducing postoperative pain levels.

Case Study 1: Efficacy in Dysmenorrhea

A randomized double-blind study assessed the efficacy of ketocaine compresses on women suffering from dysmenorrhea. The results indicated that out of 23 participants, 19 experienced significant pain relief when treated with ketocaine compared to a placebo group .

| Parameter | Ketocaine Group | Placebo Group |

|---|---|---|

| Participants | 23 | 23 |

| Reported Relief | 19 (82.6%) | 4 (17.4%) |

| Onset of Relief | 30-60 minutes | Not applicable |

| Duration of Relief | 1.5-5 hours | Not applicable |

Case Study 2: Postoperative Pain Management

In a clinical setting, ketocaine was applied post-surgery to evaluate its effectiveness in managing pain following rectal procedures. Patients reported a marked decrease in discomfort, facilitating earlier mobilization and discharge from the hospital.

Pharmacological Insights

Ketocaine acts primarily as a sodium channel blocker, similar to other local anesthetics. Its pharmacokinetics reveal:

特性

CAS番号 |

1092-47-3 |

|---|---|

分子式 |

C18H30ClNO2 |

分子量 |

327.9 g/mol |

IUPAC名 |

1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-one;hydrochloride |

InChI |

InChI=1S/C18H29NO2.ClH/c1-6-9-17(20)16-10-7-8-11-18(16)21-13-12-19(14(2)3)15(4)5;/h7-8,10-11,14-15H,6,9,12-13H2,1-5H3;1H |

InChIキー |

KLTGHWCBYMXNQD-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=CC=CC=C1OCCN(C(C)C)C(C)C.Cl |

正規SMILES |

CCCC(=O)C1=CC=CC=C1OCCN(C(C)C)C(C)C.Cl |

Key on ui other cas no. |

1092-47-3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。